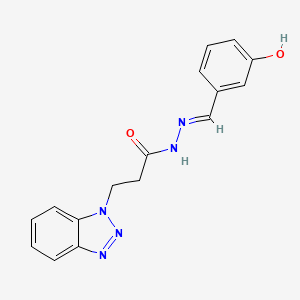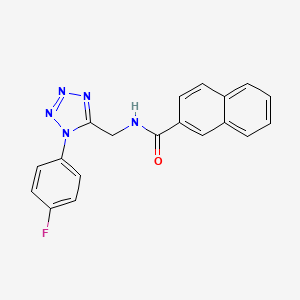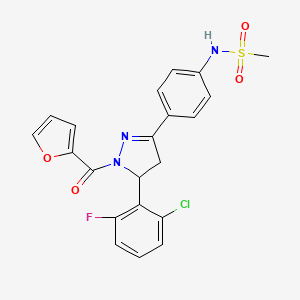
N-(4-(5-(2-chloro-6-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel compounds with potential anti-inflammatory properties has been a subject of interest in recent research. One such compound is a group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, which have shown significant anti-inflammatory activity. The most effective compound within this group was found to be 1-(4-methanesulfonylphenyl)-5-(4-methylaminomethylphenyl)-3-trifluoromethyl-1H-pyrazole, with an 89% reduction in inflammation after 3 hours, compared to celecoxib's 80% . However, the synthesis of model hybrid nitric oxide donor N-diazen-1-ium-1,2-diolate derivatives of these pyrazoles faced challenges. The reaction with nitric oxide resulted in N-nitroso derivatives rather than the desired N-diazen-1-ium-1,2-diolate derivatives .
Molecular Structure Analysis
The structural and spectroscopic studies of related compounds, such as the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), provide insights into the molecular interactions and bonding. In this complex, a proton transfer from the C–H acid to TBD results in an ion pair, with the N–H protons of the protonated TBD molecule forming hydrogen bonds with sulfonyl oxygens. The lengths of these hydrogen bonds are significant, measuring 2.851(2) and 2.911(2) Å, indicating strong interactions. The structure of this complex in the solid state is well-reflected in its FT-IR spectrum, and similar structures are postulated in chloroform, while a dissociation and formation of a new structure are proposed in acetonitrile .
Chemical Reactions Analysis
The research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides has led to the development of storable N-acylation reagents that exhibit good chemoselectivity. These reagents were prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide after systematic research on the structure–reactivity relationship. The findings suggest that these reagents could be used for N-acylation with a high degree of selectivity, which is crucial for the synthesis of complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are closely related to their molecular structure and the chemical reactions they undergo. The anti-inflammatory pyrazoles, for instance, have shown significant activity at a dosage of 20mg/kg, which is indicative of their potency . The structural studies of the 4-nitrophenyl[bis(ethylsulfonyl)]methane complex with TBD reveal the importance of hydrogen bonding in the stability and reactivity of the compound . The development of chemoselective N-acylation reagents also highlights the importance of understanding the physical and chemical properties of these compounds to enhance their reactivity and selectivity in chemical synthesis .
Applications De Recherche Scientifique
Catalytic Activity in Organic Synthesis
One significant area of research involves the use of N-(4-(5-(2-chloro-6-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide derivatives in catalysis, particularly in transfer hydrogenation reactions. These compounds have been shown to exhibit catalytic activity in the transfer hydrogenation of ketones, demonstrating the potential of these derivatives in facilitating chemical transformations in organic synthesis. Specifically, ruthenium complexes containing substituted bis(pyrazolyl)methane ligands, related to the core structure of interest, have been synthesized and evaluated for their catalytic behavior in transfer hydrogenation processes. These studies highlight the influence of substituents on catalytic activity and provide insights into the steric effects governing the formation of isomers with varying catalytic efficiencies (Carrión et al., 2007).
Chemical Synthesis and Molecular Interactions
Research has also focused on the synthesis of compounds featuring the methanesulfonamide moiety and exploring their interactions at the molecular level. For instance, studies on diorganotin derivatives with pyrazolyl functionalized bis(pyrazol-1-yl)methanes have shed light on the structural and biological activity of these compounds. These investigations offer valuable information on the coordination chemistry of organotin compounds and their potential biological applications, suggesting a broader relevance of N-(4-(5-(2-chloro-6-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide derivatives in medicinal chemistry and material science (Li et al., 2010).
Fluorescence and Photophysical Properties
Furthermore, the structural features of compounds similar to N-(4-(5-(2-chloro-6-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have been linked to unique fluorescence and photophysical properties. Studies have demonstrated that molecules with isolated phenyl rings, akin to the structural framework of the compound , can exhibit visible light emission with high quantum yields. This unexpected behavior challenges traditional notions about the structural prerequisites for fluorophores and opens up new avenues for designing materials with novel optical properties (Zhang et al., 2017).
Propriétés
IUPAC Name |
N-[4-[3-(2-chloro-6-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O4S/c1-31(28,29)25-14-9-7-13(8-10-14)17-12-18(20-15(22)4-2-5-16(20)23)26(24-17)21(27)19-6-3-11-30-19/h2-11,18,25H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGNOHNWKAHENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(2-chloro-6-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2522756.png)
![1-benzyl-3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2522758.png)
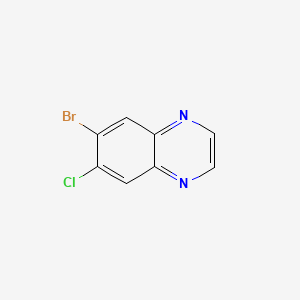
![methyl 2-methyl-5-oxo-4-{[4-(trifluoromethoxy)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2522760.png)
![N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine](/img/structure/B2522762.png)
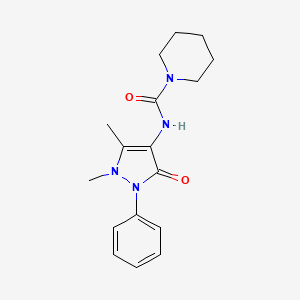
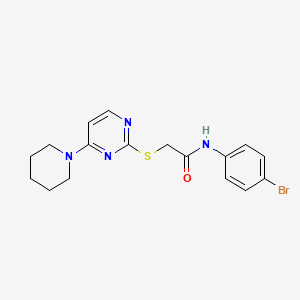

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thiophene-2-carboxamide](/img/structure/B2522771.png)
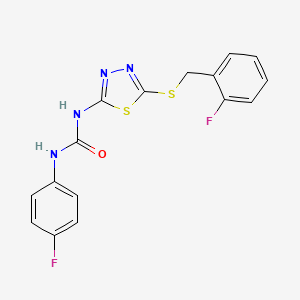
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2522774.png)
![3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2522775.png)
